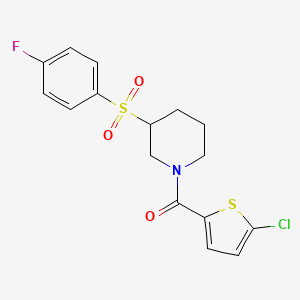
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as sulfonamide derivatives and 1,3,4-thiadiazoles, have been associated with a wide range of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, some sulfonamide derivatives have been reported to possess antifungal and herbicidal properties for potential agricultural applications .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some compounds with similar structures have shown anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Advantages and Limitations for Lab Experiments
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has several advantages for lab experiments, including its selectivity for BTK and its ability to inhibit both B-cell activation and inflammatory cytokine production. However, (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has limitations, including its potential off-target effects and the need for further optimization of dosing regimens and combination therapies.
Future Directions
For (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone include clinical development for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Further studies are needed to optimize dosing regimens and combination therapies, as well as to investigate potential off-target effects and long-term safety. Additionally, (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone may have applications in other diseases that involve B-cell activation and inflammation, such as multiple sclerosis and asthma.
Synthesis Methods
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 5-chlorothiophene-2-carboxylic acid with 4-fluorobenzenesulfonyl chloride and piperidine. The resulting intermediate undergoes further reactions to yield the final product. The purity and yield of (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone can be optimized through various purification techniques, including column chromatography and recrystallization.
Scientific Research Applications
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has been studied for its potential therapeutic applications in cancer treatment, autoimmune diseases, and inflammatory disorders. In preclinical studies, (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has demonstrated selective inhibition of BTK (Bruton's tyrosine kinase), a key enzyme in B-cell receptor signaling that plays a crucial role in the proliferation and survival of malignant B-cells. (5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone has also been shown to inhibit the production of inflammatory cytokines and chemokines, suggesting potential applications in autoimmune and inflammatory diseases.
properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3S2/c17-15-8-7-14(23-15)16(20)19-9-1-2-13(10-19)24(21,22)12-5-3-11(18)4-6-12/h3-8,13H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBIPFCUGQPWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

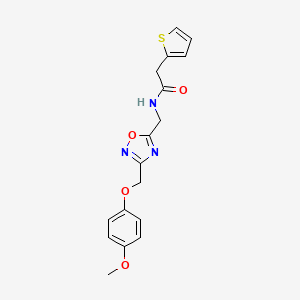
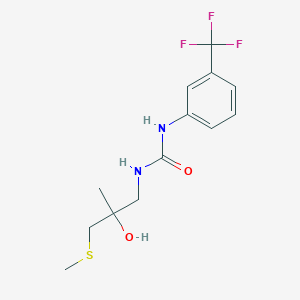
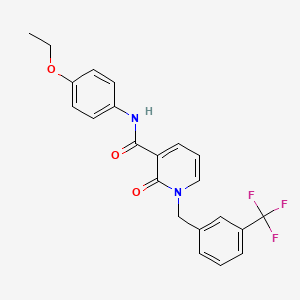
![6-Ethyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2951923.png)
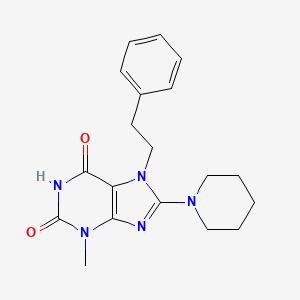
acetonitrile](/img/structure/B2951926.png)
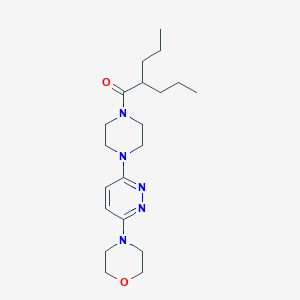
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2951929.png)
![1-[4-(4-Methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2951930.png)




